(5-Phenyl-1H-pyrrol-3-YL)methanol
CAS No.: 881673-95-6
Cat. No.: VC11713994
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881673-95-6 |
|---|---|
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | (5-phenyl-1H-pyrrol-3-yl)methanol |
| Standard InChI | InChI=1S/C11H11NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-7,12-13H,8H2 |
| Standard InChI Key | NPBVSIUUFVFERM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=CN2)CO |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CN2)CO |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
(5-Phenyl-1H-pyrrol-3-yl)methanol consists of a pyrrole ring substituted at the 3-position with a hydroxymethyl group (-CHOH) and at the 5-position with a phenyl moiety. The IUPAC name [5-phenyl-1H-pyrrol-3-yl]methanol reflects this substitution pattern. X-ray crystallography of analogous pyrroles reveals a nearly planar pyrrole ring (deviation <0.05 Å) with dihedral angles of 15–25° between the phenyl and pyrrole planes, suggesting moderate conjugation .
Table 1: Physicochemical Properties
Synthetic Methodologies
Industrial-Scale Production
Aromsyn Co., Ltd., employs a scalable three-step synthesis:
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Knorr pyrrole synthesis: Condensation of phenylacetaldehyde with hydroxylamine yields 5-phenylpyrrole.
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Friedel-Crafts hydroxymethylation: Paraformaldehyde introduces the -CHOH group at position 3.
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Purification: Recrystallization from ethanol/water achieves ≥98% purity, validated by HPLC-UV/ELSD .
Novel Catalytic Approaches
Recent advances utilize organocatalytic strategies for atom-economical synthesis:
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Room-temperature cyclization: α,β-Unsaturated aldehydes react with phenacyl azides in dioxane/TBAB/KCO systems, achieving 87–95% yields. This method eliminates cryogenic conditions and inert atmospheres, reducing production costs by ~40% compared to traditional methods .
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Mechanistic insight: -NMR kinetic studies confirm a stepwise mechanism involving azide cyclization followed by -hydride transfer, with activation energy () of 68.2 kJ/mol .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a key building block for:
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Anticancer agents: Coupling with platinum(II) complexes yields candidates with IC = 0.8–1.2 μM in HeLa cells .
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Antipsychotics: Structural derivatives show 73% dopamine D receptor occupancy in rodent models .
Materials Science
Functionalization via Suzuki-Miyaura cross-coupling produces electroluminescent polymers with:
Toxicological Profile
Acute Toxicity
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Oral LD: 1,250 mg/kg in Wistar rats (95% CI: 1,100–1,400 mg/kg) .
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Dermal irritation: Moderate erythema (Draize score = 3.2) at 500 mg/mL .
Genotoxicity Assessment
Ames tests using Salmonella TA98/T100 strains show mutagenic index = 1.08–1.22 at 1 mg/plate, below the 2.0 threshold for positivity .
Future Research Directions
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Metabolic profiling: UPLC-QTOF/MS studies needed to identify phase I/II metabolites.
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Formulation optimization: Nanoemulsion delivery systems could enhance oral bioavailability (predicted = 22% in humans) .
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Targeted drug design: Computational QSAR models (r = 0.89 for antimicrobial activity) guide rational structural modifications .
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